molecular formula C11H25NO7P2 B12108784 Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate

Cat. No.: B12108784
M. Wt: 345.27 g/mol
InChI Key: HPKWGDCMDYHWOB-UHFFFAOYSA-N
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Description

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is a chemical compound with the molecular formula C11H25NO7P2. It is a phosphonate ester, which is a class of organophosphorus compounds characterized by the presence of a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. One common method involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H25NO7P2

Molecular Weight

345.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)acetamide

InChI

InChI=1S/C11H25NO7P2/c1-5-16-20(14,17-6-2)9-11(13)12-10-21(15,18-7-3)19-8-4/h5-10H2,1-4H3,(H,12,13)

InChI Key

HPKWGDCMDYHWOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NCP(=O)(OCC)OCC)OCC

Origin of Product

United States

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